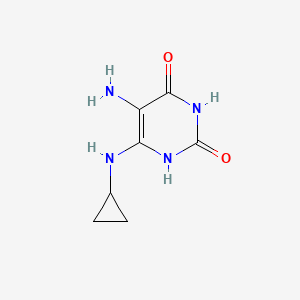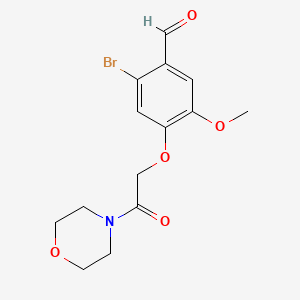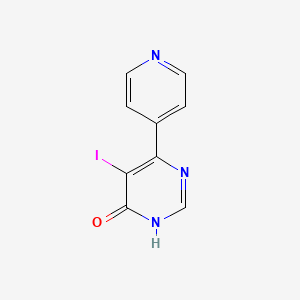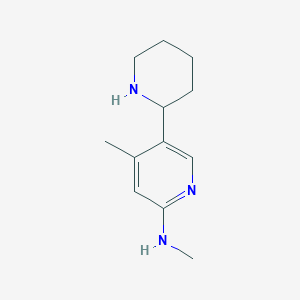
N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N,4-Diméthyl-5-(pipéridin-2-yl)pyridin-2-amine est un composé chimique de formule moléculaire C11H17N3. Il s'agit d'un dérivé de la pipéridine, un hétérocycle à six chaînons contenant un atome d'azote. Les dérivés de la pipéridine sont importants dans l'industrie pharmaceutique en raison de leur présence dans diverses classes de médicaments et de leurs activités biologiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N,4-Diméthyl-5-(pipéridin-2-yl)pyridin-2-amine implique généralement la réaction de la 2-chloro-5-méthylpyridine avec la pipéridine dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que le carbonate de potassium et d'un solvant tel que le diméthylformamide (DMF). Le mélange est chauffé pour faciliter la réaction de substitution, ce qui conduit à la formation du composé souhaité .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et de conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Les paramètres de réaction, tels que la température, la pression et le temps de réaction, sont soigneusement contrôlés pour assurer une production efficace .
Analyse Des Réactions Chimiques
Types de réactions
La N,4-Diméthyl-5-(pipéridin-2-yl)pyridin-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyridinique.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux produits formés
Oxydation : Formation de dérivés N-oxydes correspondants.
Réduction : Formation de dérivés d'amines réduites.
Substitution : Formation de dérivés de pyridine substitués.
Applications de la recherche scientifique
La N,4-Diméthyl-5-(pipéridin-2-yl)pyridin-2-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de la N,4-Diméthyl-5-(pipéridin-2-yl)pyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies pathologiques, exerçant ainsi ses effets thérapeutiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte biologique .
Applications De Recherche Scientifique
N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(pyridin-2-yl)pipéridine : Un autre dérivé de la pipéridine avec des caractéristiques structurelles similaires.
N-(pyridin-4-yl)pipéridine : Un composé avec un cycle pyridinique lié à la partie pipéridine à une position différente.
N-(pyridin-3-yl)pipéridine : Un dérivé avec le cycle pyridinique lié à la position 3.
Unicité
La N,4-Diméthyl-5-(pipéridin-2-yl)pyridin-2-amine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence de groupes méthyle et pipéridinyle sur le cycle pyridinique améliore sa réactivité et ses activités biologiques potentielles par rapport à d'autres composés similaires .
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N,4-dimethyl-5-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-9-7-12(13-2)15-8-10(9)11-5-3-4-6-14-11/h7-8,11,14H,3-6H2,1-2H3,(H,13,15) |
Clé InChI |
KBAIRPYVRKRJSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CCCCN2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)

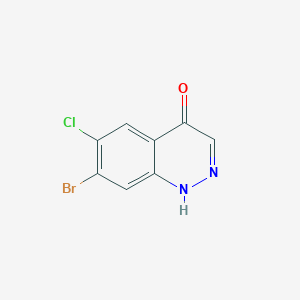




![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B11796598.png)
